2-Methoxytetrahydrofuran
Overview
Description
2-Methoxytetrahydrofuran is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a faint, ether-like odor. This compound is known for its good solubility in many organic solvents and slight solubility in water. It is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Mode of Action
The mode of action of 2-Methoxytetrahydrofuran primarily involves its role as a reactant in chemical synthesis . It participates in reactions, contributing its methoxy and tetrahydrofuran groups to the formation of new compounds .
Biochemical Pathways
It’s known to participate in chemical reactions, contributing to the synthesis of various compounds .
Result of Action
The result of this compound’s action is the formation of new compounds in chemical reactions . The specific molecular and cellular effects would depend on the compounds formed and their subsequent interactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants . For instance, the synthesis of this compound from 4-formyloxybutyraldehyde involves an exothermic reaction that is carried out at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxytetrahydrofuran can be synthesized through several methods. One common method involves the ozonolysis of dihydropyran to produce 4-formyloxybutyraldehyde, which is then converted into this compound. This reaction typically requires the presence of a mineral acid and an alcohol, such as methanol .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of furfural. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium or nickel, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxytetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form tetrahydrofuran derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst is commonly used.
Substitution: Reagents such as ethylmagnesium bromide and methylmagnesium iodide are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Products such as 2-ethoxytetrahydrofuran and 4-methoxy-1-hexanol.
Scientific Research Applications
2-Methoxytetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reactant in various organic synthesis reactions.
Biology: It is used in the preparation of biologically active compounds and as a solvent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Ethoxytetrahydrofuran
- Tetrahydrofuran
- 2-Methyltetrahydrofuran
Comparison:
- 2-Ethoxytetrahydrofuran: Similar in structure but has an ethoxy group instead of a methoxy group. It is used in similar applications but may have different reactivity and solubility properties .
- Tetrahydrofuran: Lacks the methoxy group, making it less polar. It is a widely used solvent in organic chemistry but has different solubility and reactivity compared to 2-Methoxytetrahydrofuran .
- 2-Methyltetrahydrofuran: Has a methyl group instead of a methoxy group. It is used as a solvent and in the production of biofuels. It has different physical properties and reactivity compared to this compound .
This compound stands out due to its unique combination of solubility, reactivity, and stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-methoxyoxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-6-5-3-2-4-7-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAMTPRCXVGTND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928588 | |
Record name | 2-Methoxyoxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-45-8 | |
Record name | Tetrahydro-2-methoxyfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13436-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxytetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyoxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxytetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Methoxytetrahydrofuran in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its applications include:
- Preparation of γ-butyrolactones: Researchers have developed palladium-catalyzed arylation reactions using this compound derivatives, leading to the formation of 4-aryl-2-methoxytetrahydrofurans, which can be further transformed into γ-aryl-β-butyrolactones. [] This reaction tolerates various functional groups, making it valuable for synthesizing diverse lactone derivatives.
- Homoaldol reactions: Lithiation of 2-alkenyl N,N-dialkylcarbamates, followed by reaction with aldehydes or ketones, yields 4-hydroxyenol carbamates. These intermediates can be converted to 2-methoxytetrahydrofurans (γ-lactol ethers) through methanolysis. [] This approach offers a general and flexible route for homoaldol reactions.
- Synthesis of lignan lactones: Lewis acid-catalyzed ring-opening/cyclization reactions of this compound derivatives provide efficient access to lignan lactones. [] This methodology highlights the versatility of this compound as a starting material for synthesizing natural products.
Q2: Can you provide examples of natural products synthesized using this compound as a key intermediate?
A3: Yes, this compound has been successfully employed in the synthesis of several natural lignans, including (±)-dihydrosesamin, (±)-lariciresinol methyl ether, (±)-sanshodiol methyl ether, and (±)-acuminatin methyl ether. [] The synthetic strategy involves a multi-step sequence starting from a 4-(arylmethylene)-2-methoxytetrahydrofuran derivative, highlighting the utility of this compound in natural product synthesis.
Q3: What are some alternative methods for synthesizing this compound?
A4: While the provided research papers do not delve into alternative synthesis routes for this compound itself, they do offer insights into preparing similar compounds. For instance, the reaction of aryl cyclopropyl ketones with excess bromine generates 1-acyl-1,1,3-tribromopropanes, which can be cyclized to 2-aryl-3,3-dibromo-2-methoxytetrahydrofurans using alkaline conditions in aqueous methanol. [] This example suggests that modifying existing synthetic routes for related tetrahydrofuran derivatives could potentially lead to alternative methods for obtaining this compound.
Q4: Are there any studies on the stability and storage conditions of this compound?
A4: While the provided research articles do not explicitly discuss the stability of this compound, it is crucial to consider its potential sensitivity to acidic conditions due to the presence of the methoxy group. Under acidic conditions, this compound could undergo hydrolysis, leading to the formation of tetrahydrofuran-2-ol. Therefore, storing it under dry and neutral conditions is likely important for preserving its integrity.
Q5: What analytical techniques are commonly employed to characterize and quantify this compound?
A6: Researchers studying this compound and related compounds frequently employ nuclear magnetic resonance (NMR) spectroscopy to analyze reaction kinetics and characterize products. [] Additionally, gas chromatography-mass spectrometry (GC-MS) is a valuable tool for identifying and quantifying this compound in complex mixtures, such as those found in pyroligneous liquor obtained from Eucalyptus wood. [, ]
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